1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a methylthio group attached to the pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzyl chloride with a suitable pyrazolo[3,4-d]pyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Functionalized pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methylthio-4-imino-5-allyl-pyrazolo[3,4-d]pyrimidine: Similar structure with a phenyl group instead of a methoxybenzyl group.
1-(4-Methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine: Contains a piperazine ring instead of a pyrazolo[3,4-d]pyrimidine core.
Uniqueness
1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4OS/c1-19-12-5-3-10(4-6-12)9-18-13-11(8-16-18)7-15-14(17-13)20-2/h3-8H,9H2,1-2H3 |
InChI Key |
BVLZOIKBDQRFPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)SC |
Origin of Product |
United States |
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